molecular formula C12H13BrO3 B15235966 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one

6-Bromo-8-methoxy-4,4-dimethylchroman-2-one

Cat. No.: B15235966
M. Wt: 285.13 g/mol
InChI Key: YAVXHHXUCCRLPU-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-4,4-dimethylchroman-2-one is a chemical compound with the molecular formula C12H13BrO3. It is a derivative of chromanone, a heterobicyclic compound known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 8th position, and two methyl groups at the 4th position of the chromanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one typically involves the bromination of 8-methoxy-4,4-dimethylchroman-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group in the chromanone core can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Oxidation reactions produce aldehydes or acids.
  • Reduction reactions result in alcohols.

Scientific Research Applications

6-Bromo-8-methoxy-4,4-dimethylchroman-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its reactivity and binding affinity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Chroman-4-one: Lacks the bromine and methoxy groups but shares the core structure.

    8-Methoxy-4,4-dimethylchroman-2-one: Similar but without the bromine atom.

    6-Bromo-4,4-dimethylchroman-2-one: Similar but without the methoxy group.

Uniqueness: 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one is unique due to the combined presence of bromine and methoxy groups, which enhance its reactivity and potential biological activities compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

6-bromo-8-methoxy-4,4-dimethyl-3H-chromen-2-one

InChI

InChI=1S/C12H13BrO3/c1-12(2)6-10(14)16-11-8(12)4-7(13)5-9(11)15-3/h4-5H,6H2,1-3H3

InChI Key

YAVXHHXUCCRLPU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC2=C1C=C(C=C2OC)Br)C

Origin of Product

United States

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